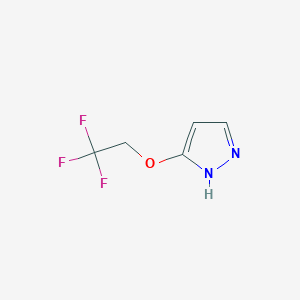

3-(2,2,2-Trifluoroethoxy)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,2,2-Trifluoroethoxy)-1H-pyrazole: is an organic compound characterized by the presence of a pyrazole ring substituted with a trifluoroethoxy group. This compound is of interest due to its unique chemical properties, which include high electronegativity and stability imparted by the trifluoroethoxy group. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethoxy)-1H-pyrazole typically involves the reaction of 3-hydroxypyrazole with 2,2,2-trifluoroethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the trifluoroethoxy group on the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(2,2,2-Trifluoroethoxy)-1H-pyrazole can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium carbonate.

Major Products Formed:

Oxidation: Formation of pyrazole derivatives with oxidized functional groups.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with different functional groups replacing the trifluoroethoxy group.

Scientific Research Applications

Chemistry: 3-(2,2,2-Trifluoroethoxy)-1H-pyrazole is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of complex molecules.

Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its stability and reactivity make it suitable for various biological applications.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its trifluoroethoxy group can enhance the pharmacokinetic properties of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance binding affinity and specificity, leading to improved efficacy in various applications. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, thereby exerting its effects at the molecular level.

Comparison with Similar Compounds

- 3-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-imidazoles

- 2-(4-(2,2,2-Trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzo[d]imidazole derivatives

Comparison: Compared to similar compounds, 3-(2,2,2-Trifluoroethoxy)-1H-pyrazole is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties. The trifluoroethoxy group enhances its stability and reactivity, making it more versatile in various applications. Additionally, its ability to participate in a wide range of chemical reactions sets it apart from other similar compounds.

Biological Activity

3-(2,2,2-Trifluoroethoxy)-1H-pyrazole is an organic compound that has garnered attention for its potential biological activities. This pyrazole derivative is characterized by the presence of a trifluoroethoxy group, which may contribute to its unique pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C6H6F3N3O

CAS Number: 2309446-68-0

The structural formula can be represented as follows:

This compound features a pyrazole ring, which is known for its diverse biological activities. The incorporation of the trifluoroethoxy moiety enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, demonstrating a broad spectrum of activity similar to other known antimicrobial agents.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Pyrazole derivatives are often associated with inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Preliminary studies suggest that this compound may inhibit these enzymes effectively.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition: Similar to other pyrazole derivatives, it may interact with key enzymes involved in metabolic pathways.

- Receptor Modulation: The trifluoroethoxy group may enhance binding affinity to specific receptors, influencing downstream signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antifungal | Potential activity against fungal strains |

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli . The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests a potential role in treating infections caused by resistant strains.

Case Study: Anti-inflammatory Activity

In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This effect was attributed to its ability to inhibit COX-2 activity.

Properties

Molecular Formula |

C5H5F3N2O |

|---|---|

Molecular Weight |

166.10 g/mol |

IUPAC Name |

5-(2,2,2-trifluoroethoxy)-1H-pyrazole |

InChI |

InChI=1S/C5H5F3N2O/c6-5(7,8)3-11-4-1-2-9-10-4/h1-2H,3H2,(H,9,10) |

InChI Key |

RPMCRQRUGWRTRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1)OCC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.